

# Application Notes and Protocols for Measuring Urinary Electrolytes Following BMS-986308 Administration

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the measurement of urinary electrolytes in subjects administered **BMS-986308**, a novel, orally active, and selective inhibitor of the Renal Outer Medullary Potassium (ROMK) channel.[1][2] Accurate assessment of urinary electrolyte excretion is critical for understanding the pharmacodynamic effects of **BMS-986308**, particularly its potassium-sparing diuretic and natriuretic properties.

# Introduction to BMS-986308 and its Mechanism of Action

**BMS-986308** is a promising therapeutic agent for conditions such as heart failure, where excessive fluid and sodium retention are key pathological features.[3][4] It functions by inhibiting the ROMK channel, which plays a crucial role in potassium secretion in the distal nephron and sodium reabsorption in the thick ascending limb of the loop of Henle.[3][4] By blocking this channel, **BMS-986308** is designed to increase sodium and water excretion (natriuresis and diuresis) without the significant potassium loss (kaliuresis) often associated with conventional loop and thiazide diuretics.[3]

A first-in-human, single-ascending-dose study in healthy adults (NCT04763226) demonstrated that **BMS-986308** induces dose-dependent increases in natriuresis and diuresis, particularly at doses of 30 mg and 100 mg, while having no significant effect on potassium excretion.[5]



### **Data Presentation**

The following tables summarize the expected quantitative changes in urinary parameters following the administration of a single oral dose of **BMS-986308**, based on findings from the initial clinical study.[5]

Table 1: Change from Baseline in Urinary Sodium Excretion (Natriuresis) over 24 Hours

| Dosage of BMS-986308 | Mean Change in Sodium Excretion (mmol/24h) |
|----------------------|--|
| Placebo              | Minimal Change                             |
| 30 mg                | Significant Increase                       |
| 100 mg               | Robust Increase                            |

Table 2: Change from Baseline in Urine Volume (Diuresis) over 24 Hours

| Dosage of BMS-986308 | Mean Change in Urine Volume (mL/24h) |
|----------------------|--------------------------------------|
| Placebo              | Minimal Change                       |
| 30 mg                | Significant Increase                 |
| 100 mg               | Robust Increase                      |

Table 3: Change from Baseline in Urinary Potassium Excretion (Kaliuresis) over 24 Hours

| Dosage of BMS-986308 | Mean Change in Potassium Excretion (mmol/min) |
|----------------------|---|
| Placebo              | ~0.08 ± 0.03                                  |
| 100 mg               | ~0.05 ± 0.01                                  |

# Experimental Protocols Protocol 1: 24-Hour Urine Collection

### Methodological & Application





This protocol outlines the standardized procedure for collecting a 24-hour urine sample from clinical trial participants.

#### Materials:

- 24-hour urine collection container (plain, no preservative)
- Cooler with ice packs or access to a refrigerator
- · Collection log sheet
- Personal protective equipment (gloves)

#### Procedure:

- Start of Collection:
  - The collection begins in the morning. Upon waking, the participant should completely empty their bladder into the toilet. This first void is not collected.
  - Record the exact time and date of this discarded void as the "start time" on the collection log.[6][7][8]
- Collection Period:
  - For the next 24 hours, the participant must collect all urine passed in the provided collection container.[6][7]
  - It is crucial that no urine is discarded during this period. If a void is missed, it should be noted on the log sheet.
- Storage During Collection:
  - The collection container must be kept cool throughout the 24-hour period to prevent degradation of analytes. This can be achieved by storing it in a refrigerator or a cooler with ice packs.[8][9]
- End of Collection:



- Exactly 24 hours after the start time, the participant should attempt to empty their bladder one last time and add this final void to the collection container.
- Record the exact time and date of this final collection as the "end time" on the log sheet.
- Sample Handling and Transport:
  - Following the final collection, the container should be securely capped.
  - The total volume of the 24-hour collection should be measured and recorded.
  - The sample should be transported to the laboratory as soon as possible, maintaining a cool temperature during transit.

# Protocol 2: Urinary Electrolyte Analysis using Ion-Selective Electrode (ISE) Method

This protocol describes the laboratory procedure for measuring sodium, potassium, and chloride concentrations in the collected urine samples.

#### Principle:

The Ion-Selective Electrode (ISE) method is a potentiometric technique that measures the activity of a specific ion in a solution.[10][11] The analyzer uses electrodes with membranes that are selectively permeable to the ion of interest (e.g., sodium, potassium, chloride).[11] A potential difference develops across the membrane, which is proportional to the concentration of the ion in the sample.[11][12]

#### Materials and Equipment:

- Automated clinical chemistry analyzer with an ISE module (e.g., Beckman Coulter AU series, Roche Cobas series)[10]
- Calibrators and quality control materials for urinary electrolytes
- Deionized water
- Pipettes and disposable tips



Sample cups

#### Procedure:

- Sample Preparation:
  - Ensure the 24-hour urine collection has been thoroughly mixed to ensure homogeneity.
  - If the urine sample is turbid or contains precipitate, centrifuge a portion of the sample to obtain a clear supernatant for analysis.
  - Allow the urine sample, calibrators, and quality control materials to come to room temperature before analysis.[12]
- Instrument Calibration and Quality Control:
  - Perform daily calibration of the ISE module according to the manufacturer's instructions using the provided calibrators.
  - Run at least two levels of quality control material (normal and abnormal) to verify the accuracy and precision of the analytical system before analyzing patient samples. The results must fall within the established acceptable ranges.
- Sample Analysis:
  - Pipette the appropriate volume of the prepared urine sample into a sample cup.
  - Load the sample cups onto the automated analyzer.
  - Initiate the measurement sequence for urinary sodium, potassium, and chloride. The analyzer will automatically aspirate the sample, perform the measurement, and report the electrolyte concentrations in mmol/L.
- Calculation of 24-Hour Excretion:
  - To determine the total amount of each electrolyte excreted over 24 hours, use the following formula:





■ Total 24-hour Excretion (mmol/24h) = Electrolyte Concentration (mmol/L) x Total Urine Volume (L/24h)

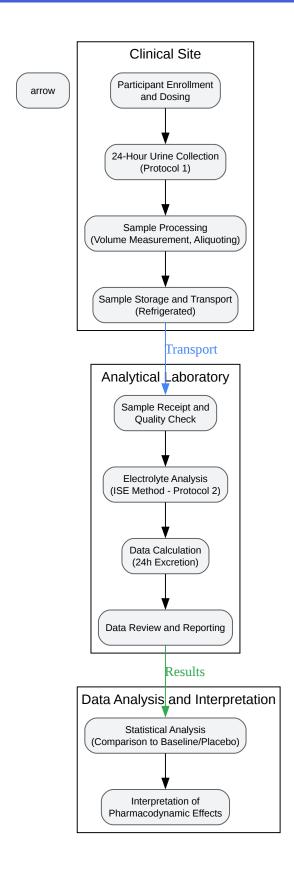
# **Visualizations**

Signaling Pathway: Mechanism of Action of BMS-986308

Caption: Mechanism of BMS-986308 in the kidney.

**Experimental Workflow: From Participant to Data** 



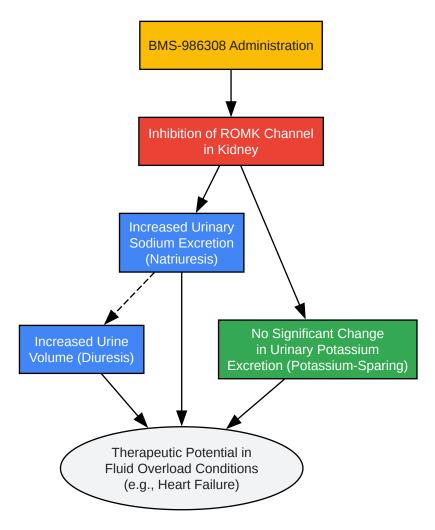


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Caption: Workflow for urinary electrolyte measurement.



# **Logical Relationship: Expected Outcomes of ROMK Inhibition**



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Caption: Expected effects of BMS-986308.

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